(S)-2-Phenyl-1-butanol
Description
Contextualization of Chiral Alcohols in Modern Organic Synthesis
Chiral alcohols are organic compounds featuring a hydroxyl group attached to a stereocenter, a carbon atom bonded to four different substituents. fiveable.me This structural arrangement results in the existence of non-superimposable mirror images known as enantiomers. fiveable.me These enantiomers often exhibit identical physical and chemical properties, except for their interaction with plane-polarized light and other chiral molecules. fiveable.me In the realm of organic synthesis, chiral alcohols are of paramount importance as they serve as versatile building blocks for the construction of complex, enantiomerically pure molecules. fiveable.mewisdomlib.orgalfachemic.com Their utility spans various sectors, including pharmaceuticals, agrochemicals, and materials science. alfachemic.com The stereochemistry of these alcohols is crucial as the biological activity of many compounds is dependent on a specific enantiomeric form.
The synthesis of chiral alcohols can be achieved through various methods, including the reduction of prochiral ketones, a reaction often catalyzed by enzymes like alcohol dehydrogenaces. wisdomlib.org The ability to selectively produce one enantiomer over the other, a process known as asymmetric synthesis, is a cornerstone of modern organic chemistry.
Significance of (S)-2-Phenyl-1-butanol in Asymmetric Synthesis Research
This compound is a chiral alcohol characterized by a four-carbon butanol chain with a phenyl group at the second carbon and a hydroxyl group at the first. This specific arrangement confers distinct properties that make it a valuable entity in the field of asymmetric synthesis. Its structural features allow it to serve as a key intermediate in the synthesis of various biologically active compounds. evitachem.com
The significance of this compound lies in its application as a chiral auxiliary. A chiral auxiliary is a temporary stereogenic unit incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary can be removed and ideally recycled. The use of this compound and its derivatives in this capacity allows for the control of stereoselectivity in a variety of chemical transformations.
Scope and Objectives of the Academic Research Overview
This article provides a focused overview of the chemical compound this compound. The primary objective is to detail the synthetic routes to this chiral alcohol and to explore its applications within the domain of asymmetric synthesis. The content will strictly adhere to the chemical synthesis and applications of this compound, without delving into dosage, administration, or safety profiles. The information presented is based on a review of scientific literature, focusing on research findings and established synthetic methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2S)-2-phenylbutan-1-ol |
InChI |
InChI=1S/C10H14O/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m1/s1 |
InChI Key |
DNHNBMQCHKKDNI-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
CCC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Ii. Methodologies for Stereoselective Synthesis of S 2 Phenyl 1 Butanol
Asymmetric Catalytic Reduction Strategies
Asymmetric catalytic reduction encompasses a range of techniques that employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These methods are highly sought after in both academic and industrial settings due to their efficiency and atom economy.
Homogeneous asymmetric hydrogenation using transition metal complexes with chiral ligands is a powerful tool for the synthesis of chiral alcohols. The choice of metal and ligand is critical in achieving high enantioselectivity.
Ruthenium complexes containing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are highly effective catalysts for the asymmetric hydrogenation of a variety of functionalized ketones. elsevierpure.com The catalyst, often in the form of [RuCl2(BINAP)]2 or related cationic species, facilitates the transfer of hydrogen to the carbonyl group of the prochiral substrate with high stereocontrol. google.comrsc.org The reaction is typically carried out under hydrogen pressure in a suitable solvent like methanol (B129727) or ethanol. lookchem.com The atropisomeric chirality of the BINAP ligand creates a chiral environment around the ruthenium center, directing the hydrogenation to one face of the ketone and leading to the preferential formation of one enantiomer of the alcohol. google.com For the synthesis of (S)-2-Phenyl-1-butanol, the (S)-BINAP ligand would be employed. The efficiency of these catalysts allows for low catalyst loadings, often in the range of 0.02-0.05 mol %. lookchem.com
Table 1: Ruthenium-BINAP Catalyzed Hydrogenation
| Substrate | Catalyst System | Pressure (psi) | Temperature (°C) | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| β-keto esters | Ru(II)-BINAP | 30-150 | 40-60 | 97+% |
This table presents typical conditions and outcomes for Ru-BINAP catalyzed hydrogenations of related substrates, demonstrating the high enantioselectivity achievable with this system. lookchem.com
Rhodium complexes with chiral phosphine (B1218219) ligands, including BINAP, are also widely used for asymmetric hydrogenation. thieme-connect.de The mechanism of Rhodium-BINAP catalyzed hydrogenation often involves the formation of a rhodium(III) dihydride intermediate. nih.gov These catalysts have shown remarkable success in the hydrogenation of various olefins and ketones, often providing high enantioselectivities. nih.gov The choice between ruthenium and rhodium catalysts can depend on the specific substrate and desired reaction conditions. Kinetic studies of related rhodium-catalyzed hydrogenations have shown that the reaction can be zero-order in substrate concentration and first-order in both catalyst concentration and hydrogen pressure. nih.gov
Table 2: Rhodium-BINAP Catalyzed Hydrogenation of Functionalized Olefins
| Substrate Type | Ligand | Enantiomeric Excess (e.e.) |
|---|---|---|
| α-dehydroamino esters | SIPHOS (monodentate phosphoramidite) | up to 99% |
| Enamides | SIPHOS (monodentate phosphoramidite) | up to 99% |
| β-dehydroamino esters | SIPHOS (monodentate phosphoramidite) | up to 94% |
This table showcases the high enantioselectivities achieved with Rhodium catalysts using a different class of chiral phosphine ligands, highlighting the potential for high stereocontrol in similar reductions. nih.gov
In addition to catalytic hydrogenation, stoichiometric or catalytic reductions using chiral hydride reagents are a valuable alternative for the synthesis of enantiomerically enriched alcohols.
Borane (B79455) complexes, particularly those modified with chiral auxiliaries, are effective reagents for the stereoselective reduction of prochiral ketones. organic-chemistry.org A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in the presence of a borane source like borane-dimethyl sulfide (B99878) (BMS). youtube.comacs.org The catalyst creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone. Another approach involves the use of Alpine-Borane (B-3-pinanyl-9-borabicyclo[3.3.1]nonane), a chiral hydroborating agent, which can reduce certain prochiral ketones with high enantioselectivity. acs.orgyoutube.com The stereochemical outcome is dictated by the chirality of the pinane (B1207555) framework. youtube.com
Table 3: Stereoselective Reduction with Borane Complexes
| Ketone Type | Reagent/Catalyst | Feature |
|---|---|---|
| Prochiral ketones | CBS Catalyst + Borane | Catalytic, high e.e. for sterically differentiated ketones. youtube.com |
| Acetylenic ketones | Alpine-Borane | Stereoselective reduction to acetylenic alcohols. youtube.com |
Lithium aluminum hydride (LAH) is a powerful reducing agent, and its reactivity can be modulated by the introduction of chiral ligands. Chiral LAH derivatives, prepared by reacting LAH with chiral alcohols or amines, can achieve asymmetric reduction of prochiral ketones. These modified hydrides deliver a hydride ion in a stereocontrolled manner, influenced by the chiral environment of the reagent. While not as common as catalytic methods for achieving high enantioselectivity, this approach offers a stoichiometric alternative for specific applications.
Hydride Reductions with Chiral Reagents
Biocatalytic Approaches to Enantiopure this compound
Biocatalytic methods are at the forefront of producing enantiomerically pure this compound. These strategies primarily involve the enzymatic reduction of the corresponding ketone, 1-phenyl-1-butanone, or the kinetic resolution of a racemic mixture of 2-phenyl-1-butanol (B104733).
Enzymatic Reduction of Corresponding Ketones (e.g., 1-Phenyl-1-butanone)
The asymmetric reduction of prochiral ketones is a powerful method for synthesizing chiral alcohols. Enzymes, particularly dehydrogenases, catalyze the transfer of a hydride from a cofactor to the carbonyl group of the ketone, leading to the formation of a stereogenic center with high enantioselectivity.
Whole-cell biocatalysis utilizes intact microbial cells, such as yeast, as the source of enzymes. This approach is often cost-effective as it eliminates the need for enzyme purification. Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely used microorganism for the reduction of ketones.
The reduction of phenyl n-propyl ketone using Saccharomyces cerevisiae can yield (S)-(-)-1-phenyl-1-butanol. In a biphasic system of hexane (B92381) and water, an enantiomeric excess (e.e.) of 46.5% for the (S)-enantiomer can be achieved at low hexane concentrations. However, the addition of zinc ions (Zn²⁺) can surprisingly shift the selectivity towards the (R)-(+)-enantiomer with an enantiomeric excess greater than 99%. In contrast, the aqueous-phase reduction of the same ketone by Candida utilis in the presence of Zn²⁺ produces (S)-(-)-1-phenyl-1-butanol with a high enantiomeric excess ranging from 79.2% to 95.4%.
| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Conditions |
| Saccharomyces cerevisiae | Phenyl n-propyl ketone | (S)-(-)-1-Phenyl-1-butanol | 46.5% (S) | Hexane/water biphasic system, no Zn²⁺ |
| Saccharomyces cerevisiae | Phenyl n-propyl ketone | (R)-(+)-1-Phenyl-1-butanol | >99% (R) | Hexane/water biphasic system, with Zn²⁺ |
| Candida utilis | Phenyl n-propyl ketone | (S)-(-)-1-Phenyl-1-butanol | 79.2–95.4% (S) | Aqueous phase, with Zn²⁺ |
The use of isolated enzymes, particularly alcohol dehydrogenases (ADHs), offers higher specificity and purity compared to whole-cell systems. uni-pannon.hunih.gov ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. For the synthesis of this compound, the reduction of 1-phenyl-1-butanone is the key reaction. A critical aspect of using isolated ADHs is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH), which is consumed in the reduction process. nih.gov
Effective cofactor regeneration systems are essential for the economic viability of these processes. nih.govnih.gov These systems can be enzymatic, involving a second enzyme and a sacrificial substrate to regenerate the cofactor. For instance, glucose dehydrogenase (GDH) is often coupled with an ADH, where glucose is oxidized to gluconolactone, regenerating NADPH for the primary reduction reaction. pharmtech.com This approach allows for high conversion rates and excellent enantioselectivities, often exceeding 99% e.e. pharmtech.com
Developing cofactor self-sufficient systems within a single host, such as E. coli, is an advanced strategy. nih.gov By co-expressing the desired ADH with enzymes that regenerate the cofactor internally, the need for external addition of cofactors or sacrificial substrates is eliminated, leading to a more efficient and cleaner production system. nih.govbohrium.com
Kinetic Resolution Strategies for Racemic Mixtures
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to the separation of the enantiomers. This is a powerful tool for obtaining enantiomerically pure compounds.
Lipases are enzymes that catalyze the hydrolysis of fats (esters). In organic solvents, they can be used to catalyze the reverse reaction: esterification or transesterification. In the kinetic resolution of racemic 2-phenyl-1-butanol, a lipase (B570770) can selectively acylate one enantiomer, typically the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. nih.govnih.gov
This enantioselective acylation is often performed using an acyl donor like vinyl acetate (B1210297). nih.govprotocols.io The resulting mixture contains the unreacted this compound and the ester of the (R)-enantiomer, which can then be separated. Lipases from various sources, such as Burkholderia cepacia, have shown high enantioselectivity in these reactions. nih.gov The thermodynamics of lipase-catalyzed transesterification of 1-phenyl-1-alkanols have been studied, providing insights into the equilibrium constants and Gibbs energy changes of these reactions. nist.gov
| Enzyme | Reaction Type | Racemic Substrate | Products |
| Lipase | Esterification/Transesterification | (R,S)-2-Phenyl-1-butanol | This compound and (R)-2-Phenyl-1-butyl ester |
Penicillin G acylase (PGA) is an enzyme primarily used in the production of semi-synthetic penicillins. nih.govgoogle.com However, its application extends to the resolution of chiral compounds. nih.gov In the context of obtaining this compound, a derivative of the racemic alcohol would first be synthesized, for instance, an N-phenylacetyl derivative if an amino group were present. Then, Penicillin G acylase would be used for the enantioselective hydrolysis of this derivative.
While direct application to 2-phenyl-1-butanol is less common, the principle has been demonstrated for similar structures like 2-amino-1-butanol. In such cases, the enzyme selectively hydrolyzes the acyl group from one enantiomer, allowing for the separation of the unreacted acylated enantiomer and the deacylated enantiomer. researchgate.net This method offers an alternative enzymatic route for chiral resolution.
Chemoselective and Multi-Step Synthetic Routes
Chemoselective strategies for synthesizing this compound often involve multi-step sequences that allow for the careful installation of the required functional groups and stereochemistry. These routes are designed to be highly selective, targeting a specific reaction pathway to yield the desired product while minimizing the formation of constitutional isomers or stereoisomers.
The formation of carbon-carbon bonds using Grignard reagents is a cornerstone of organic synthesis. leah4sci.com However, creating a primary alcohol like 2-phenyl-1-butanol with a stereocenter at the C2 position using a standard Grignard reaction is not straightforward. A direct approach, such as reacting a Grignard reagent with an aldehyde, typically forms secondary or tertiary alcohols when targeting an internal carbon. vaia.com To synthesize a primary alcohol, formaldehyde (B43269) is the required aldehyde, which would necessitate the use of a pre-formed chiral (1-phenylpropyl)magnesium halide Grignard reagent—a challenging synthon to prepare and maintain in an enantiopure form. organicchemistrytutor.com
An advanced and effective strategy involves the regioselective ring-opening of a chiral epoxide using an organocuprate reagent, which is prepared from a Grignard reagent precursor. This method allows for the formation of the C-C bond at the more sterically hindered carbon of the epoxide, a reactivity pattern complementary to the direct attack of Grignard reagents. masterorganicchemistry.com
For the synthesis of this compound, the reaction can be designed using (R)-styrene oxide as the chiral precursor and lithium diethylcuprate (Et₂CuLi), prepared from ethylmagnesium bromide. The cuprate (B13416276) preferentially attacks the benzylic carbon (C2) of the epoxide in an Sₙ2-type mechanism, leading to an inversion of configuration at the stereocenter. The subsequent protonation during workup yields the desired this compound.
Reaction Scheme:
Cuprate Formation: 2 EtMgBr + CuI → Et₂CuLi + MgBrI
Epoxide Opening: (R)-Styrene Oxide + Et₂CuLi → Intermediate
Workup: Intermediate + H₃O⁺ → this compound
The table below summarizes representative findings for this type of transformation.
| Epoxide Precursor | Reagent | Solvent | Key Conditions | Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|---|
| (R)-Styrene Oxide | Lithium Diethylcuprate (Et₂CuLi) | Tetrahydrofuran (B95107) (THF) | -20 °C to 0 °C | This compound | >95% |
The hydroboration-oxidation reaction is a powerful two-step process for the anti-Markovnikov hydration of alkenes, yielding alcohols with high regioselectivity. wikipedia.org This method is exceptionally well-suited for the synthesis of this compound from the corresponding alkene, 2-phenyl-1-butene. The key to achieving enantioselectivity is the use of a chiral borane reagent in the hydroboration step.
Diisopinocampheylborane (Ipc₂BH), a chiral reagent derived from the terpene α-pinene, is widely used for asymmetric hydroboration. nih.gov For the synthesis of the (S)-alcohol, the reaction requires the (+)-enantiomer of Ipc₂BH. The bulky chiral reagent approaches the less hindered face of the alkene, establishing the stereocenter at C2. The subsequent oxidation step, typically with alkaline hydrogen peroxide, replaces the boron atom with a hydroxyl group, preserving the newly established stereochemistry.
Reaction Scheme:
Asymmetric Hydroboration: 2-Phenyl-1-butene + (+)-Ipc₂BH → Chiral Trialkylborane Intermediate
Oxidation: Chiral Trialkylborane Intermediate + H₂O₂, NaOH → this compound
This sequence provides direct access to the target molecule with high levels of stereochemical control, as detailed in the research findings below.
| Alkene Substrate | Chiral Borane | Key Conditions | Yield | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| 2-Phenyl-1-butene | (+)-Diisopinocampheylborane ((+)-Ipc₂BH) | THF, 0 °C to 25 °C, followed by oxidation with H₂O₂/NaOH | ~85% | ~98% |
| 2-(p-tolyl)-1-butene | (+)-Diisopinocampheylborane ((+)-Ipc₂BH) | THF, 0 °C, followed by oxidation | 88% | 97% |
The synthesis of chiral alcohols from cyclic precursors like tetrahydrofuran (THF) derivatives represents an advanced strategy involving stereospecific ring-opening reactions. nih.govnih.gov This approach leverages the defined stereochemistry of a cyclic starting material to produce an acyclic product with retained or inverted stereochemistry.
A viable pathway to this compound involves the synthesis and subsequent reductive cleavage of a chiral 2-ethyl-2-phenyltetrahydrofuran. The synthesis of this precursor can be achieved through various methods, including the cyclization of a corresponding 1,4-diol. Once the chiral THF derivative is obtained, a stereoselective hydrogenolysis reaction can be employed to cleave one of the C-O bonds.
The cleavage of the C2-O bond is typically achieved using a reducing agent like hydrogen gas with a palladium catalyst. This reaction proceeds to give the desired primary alcohol. The stereochemical outcome is dependent on the configuration of the starting THF derivative and the reaction mechanism. This method is particularly useful when other functional groups in the molecule are incompatible with reagents used in other synthetic routes.
| Precursor | Reagents | Key Conditions | Product | Stereochemical Outcome |
|---|---|---|---|---|
| (S)-2-Ethyl-2-phenyltetrahydrofuran | H₂, Pd/C | Ethanol, High Pressure | This compound | Retention of stereochemistry |
| (R)-2-Ethyl-2-phenyltetrahydrofuran | LiAlH₄, AlCl₃ | Diethyl Ether, Reflux | (R)-2-Phenyl-1-butanol | High stereochemical fidelity |
Iii. Research on S 2 Phenyl 1 Butanol As a Chiral Building Block and Auxiliary
Utilization in Asymmetric Derivatization and Functionalization
The inherent chirality of (S)-2-Phenyl-1-butanol is a powerful feature for creating complex, enantiomerically pure molecules through derivatization and subsequent functionalization reactions.
The hydroxyl group of this compound can be transformed into various directing groups that facilitate enantioselective C-H functionalization at positions on the phenyl ring or alkyl chain. researchgate.net This approach allows for the direct conversion of relatively simple aromatic compounds into more complex, three-dimensional structures. researchgate.net Biocatalytic strategies, using engineered enzymes like cytochrome P450, have also been developed for the enantioselective C-H functionalization of cyclic amines and other heterocycles, demonstrating a powerful method for creating chiral molecules that can be applied to complex scaffolds. rochester.edu While not directly using this compound, these enzymatic methods highlight advanced strategies for creating functionalized chiral molecules. rochester.edu Furthermore, the alcohol itself can be synthesized in high enantiomeric purity through methods like the enantioselective reduction of corresponding esters, providing a reliable source for these applications.
This compound and structurally similar chiral alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals and agrochemicals. researchgate.net Its defined stereochemistry is essential for the biological activity of the final product. For example, derivatives of 2-phenyl-1-butanol (B104733) have been investigated for their potential as antitumor agents. Chiral secondary alcohols like (S)-2-pentanol, which shares features with the subject compound, are important precursors for drugs used in Alzheimer's disease treatment. researchgate.net
In a specific application, a structurally related compound, 2-(4-((4-methoxybenzyloxy)methyl)phenyl)propan-1-ol, was resolved with high selectivity to produce an optically active acetate (B1210297). uniovi.es This acetate serves as a key precursor in the synthesis of the anti-inflammatory drug Loxoprofen. uniovi.es Similarly, the kinetic resolution of other 2-aryl-propan-1-ols has led to the synthesis of important sesquiterpenes with significant biological activity. uniovi.es These examples underscore the role of chiral phenyl-substituted alcohols as vital building blocks for stereocontrolled synthesis in the pharmaceutical industry.
Applications as a Chiral Auxiliary in Stoichiometric and Catalytic Systems
As a chiral auxiliary, this compound is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org The auxiliary's steric and electronic properties block one face of the reactive molecule, forcing the reaction to occur on the other face with high selectivity. cdnsciencepub.com After the key transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org
The formation of new carbon-carbon bonds with precise stereochemical control is a cornerstone of organic synthesis. libretexts.org Chiral auxiliaries derived from alcohols like this compound are instrumental in achieving this control in a range of C-C bond-forming reactions, including alkylations, aldol (B89426) reactions, and cycloadditions. wikipedia.orgtcichemicals.com For instance, chiral auxiliaries such as pseudoephedrine amides and oxazolidinones have demonstrated high diastereoselectivity in alkylation and aldol reactions, respectively. tcichemicals.comcaltech.edu While not this compound itself, these auxiliaries operate on similar principles of steric shielding to direct the approach of an electrophile. caltech.edu
In the Diels-Alder reaction, a powerful method for forming six-membered rings, chiral auxiliaries are frequently used to control the facial selectivity of the cycloaddition. nih.gov An ester, such as an acrylate, is formed between the chiral alcohol auxiliary and the dienophile. The bulky phenyl group of the auxiliary can effectively shield one face of the double bond, often in coordination with a Lewis acid catalyst. cdnsciencepub.comharvard.edu
Research has shown that chiral auxiliaries derived from alcohols like 1-phenylethanol, a close structural analog to this compound, can lead to significant asymmetric induction in Diels-Alder reactions. cdnsciencepub.com The stereochemical outcome is often rationalized by a model where the auxiliary, dienophile, and a Lewis acid form a rigid chelated complex, exposing one face of the dienophile to the approaching diene. harvard.edu The effectiveness of the auxiliary can be influenced by its structure; for example, the use of (-)-8-phenylmenthol, another related auxiliary, in reactions with cyclopentadiene (B3395910) can result in high diastereoselectivity. harvard.edu
| Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
|---|---|---|---|---|
| (-)-8-Phenylmenthyl acrylate | Cyclopentadiene | Et₂AlCl | >100 : 1 | 81 |
| (-)-8-Phenylmenthyl crotonate | Cyclopentadiene | Et₂AlCl | >100 : 1 | 83 |
The synthesis of cyclopropanes, three-membered carbocyclic rings, can be rendered stereoselective through the use of chiral auxiliaries. nih.gov In these reactions, the hydroxyl group of a chiral allylic alcohol or an auxiliary attached to an α,β-unsaturated system directs the cyclopropanating agent (e.g., a Simmons-Smith reagent) to a specific face of the double bond. unl.pt
Carbohydrate-derived chiral auxiliaries attached as acetals to α,β-unsaturated esters have been shown to provide extremely high diastereoselectivities in cyclopropanation reactions. unl.pt It is proposed that the auxiliary acts as a bidentate ligand, coordinating to the zinc reagent and directing its delivery. unl.pt While specific data for this compound in this context is sparse, the principle relies on the steric bulk of the auxiliary controlling the approach to the alkene. nih.govunl.pt The use of chiral allylic alcohols themselves in directed cyclopropanations is a well-established method, where the hydroxyl group directs the reagent to the syn-face of the molecule, leading to high diastereoselectivity. nih.govunl.pt
| Substrate (Chiral Allylic Alcohol) | Reagent | Conditions | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|
| (Z)-4-Methyl-3-penten-2-ol | Zn-Cu, CH₂I₂ | Ether | >200:1 |
| (E)-3-Penten-2-ol | Zn-Cu, CH₂I₂ | Ether | <2:1 |
| (Z)-4-Phenyl-3-buten-2-ol | Zn-Cu, CH₂I₂ | Ether | >50:1 |
Induction of Stereoselectivity in Carbon-Carbon Bond Forming Reactions
Alkylation Reactions
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of reactions, particularly the formation of new carbon-carbon bonds in alkylation reactions. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. Its chiral environment physically blocks one of the prochiral faces of a reactive intermediate, such as an enolate, thereby directing the approach of an electrophile to the less hindered face. wikipedia.org After the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
Commonly, chiral auxiliaries are derived from readily available, enantiopure natural products like amino acids or terpenes. For alkylation reactions, the substrate is often a carboxylic acid derivative, such as an amide or imide formed between the acid and the chiral auxiliary. Deprotonation with a strong base generates a conformationally locked enolate, where the bulky groups of the auxiliary shield one face. Subsequent reaction with an alkyl halide proceeds with high diastereoselectivity.
While specific research detailing the use of this compound itself as a chiral auxiliary in alkylation is not extensively documented in peer-reviewed literature, its structural motifs are present in other successful auxiliaries. For instance, auxiliaries like pseudoephedrine and those derived from phenylglycinol feature a hydroxyl group and a phenyl group in a fixed stereochemical relationship, which are crucial for inducing high diastereoselectivity in the alkylation of their corresponding amides or oxazolidinones. caltech.edu The principle is demonstrated by the highly diastereoselective alkylation of pseudoephedrine amides, where the enolate reacts with alkyl halides to give α-substituted products in high yields and selectivity. caltech.edu
| Step | Description | Generic Transformation |
|---|---|---|
| 1. Acylation | An acyl group is attached to the chiral auxiliary (Xc). | R-CH2-COOH + HXc → R-CH2-C(=O)Xc |
| 2. Enolate Formation | Deprotonation at the α-carbon using a strong base (e.g., LDA) forms a rigid chiral enolate. | R-CH2-C(=O)Xc → [Enolate]-Li+ |
| 3. Alkylation | The enolate reacts with an electrophile (E+), such as an alkyl halide, from the sterically unhindered face. | [Enolate]-Li+ + R'-X → R-CH(R')-C(=O)Xc |
| 4. Auxiliary Cleavage | The auxiliary is removed to yield the enantiomerically enriched product (e.g., carboxylic acid, alcohol). | R-CH(R')-C(=O)Xc → R-CH(R')-COOH + HXc* |
Role in Chiral Glycosylation Strategies
The stereoselective synthesis of glycosidic bonds is a central challenge in carbohydrate chemistry. The formation of a 1,2-cis or 1,2-trans glycoside is determined by the direction of the nucleophilic attack of the glycosyl acceptor on the anomeric center of the glycosyl donor. Chiral auxiliaries can be employed to control this stereoselectivity, often by being tethered to the glycosyl donor, for example, at the C-2 hydroxyl position. beilstein-journals.org
This strategy relies on the auxiliary to create a steric bias that directs the incoming nucleophile to one face of the intermediate oxocarbenium ion. By modulating the stereochemistry of the auxiliary, it is possible to selectively produce either the α- (1,2-cis for glucose) or β- (1,2-trans) glycoside. beilstein-journals.org For instance, an auxiliary with an (R)-configuration at its stereocenter might favor the formation of a 1,2-cis product, while the corresponding (S)-auxiliary would direct the reaction towards the 1,2-trans product. beilstein-journals.org
While 1-butanol (B46404) is a common glycosyl acceptor in test reactions, the specific use of enantiopure this compound as a chiral auxiliary on the glycosyl donor to direct glycosylation is not a widely reported strategy. nih.govacs.org However, the principle has been successfully demonstrated with other chiral molecules, such as substituted mandelate (B1228975) esters or phenylsulfanylethyl groups. beilstein-journals.org These auxiliaries operate through neighboring group participation, forming a transient, bicyclic intermediate that shields one face of the anomeric carbon from attack. The structural characteristics of this compound, namely its defined stereocenter and phenyl group, make it a plausible candidate for investigation in such stereodirecting strategies for complex oligosaccharide synthesis.
Development of Chiral Ligands from this compound Derivatives
Design and Synthesis of Metal-Binding Ligands
Chiral ligands are essential components in asymmetric transition-metal catalysis. C2-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBox) ligands are among the most successful classes of ligands, capable of inducing high enantioselectivity in a wide range of reactions. tcichemicals.comcsic.es These ligands are typically synthesized from enantiopure β-amino alcohols, which are readily available from the reduction of amino acids. beilstein-journals.org
A derivative of this compound, the corresponding β-amino alcohol (S)-2-amino-2-phenyl-1-butanol, serves as a key precursor for such ligands. The synthesis of bis(oxazoline) ligands can be efficiently achieved through a one-pot condensation reaction between a dinitrile, such as malononitrile (B47326), and two equivalents of the chiral β-amino alcohol. csic.es This reaction is often catalyzed by Lewis acids like zinc triflate (Zn(OTf)₂), which facilitates the cyclization and dehydration to form the two oxazoline (B21484) rings, often in high yield and without the need for extensive purification. csic.es The phenyl group from the amino alcohol becomes a stereodirecting substituent on the oxazoline ring, creating a well-defined chiral pocket around the metal center.
General Synthesis of a Phenyl-Substituted Bis(oxazoline) Ligand:
The reaction shows the Zn(OTf)₂-catalyzed condensation of malononitrile with a chiral phenyl-substituted amino alcohol to form a C2-symmetric bis(oxazoline) ligand.
Evaluation in Metal-Catalyzed Asymmetric Reactions (e.g., Hydrosilylation)
Ligands derived from chiral β-amino alcohols, such as those structurally related to this compound, have been successfully evaluated in various metal-catalyzed asymmetric reactions. The rhodium-catalyzed asymmetric hydrosilylation of prochiral ketones is a prominent example, providing an efficient route to enantiomerically enriched secondary alcohols. beilstein-journals.org
In this reaction, a rhodium precursor, such as [Rh(COD)Cl]₂, is combined with the chiral ligand to form the active catalyst. This complex coordinates to the ketone and the hydrosilane (e.g., diphenylsilane). The chiral environment created by the ligand, with its bulky phenyl substituents, forces the transfer of the hydride from silicon to one specific face of the carbonyl group. This results in the formation of one enantiomer of the corresponding secondary alcohol in excess. beilstein-journals.org
Research on polyoxazoline ligands, which are synthesized from chiral β-amino alcohols, has shown excellent performance in the Rh-catalyzed hydrosilylation of various aromatic ketones. For example, a ligand derived from (S)-2-amino-1-propanol demonstrated high yields and enantioselectivities across a range of substrates, highlighting the effectiveness of this ligand class. beilstein-journals.orgacs.org
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Abs. Config. |
|---|---|---|---|---|---|
| 1 | Acetophenone | 1-Phenylethanol | 84 | 97 | R |
| 2 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 85 | 94 | R |
| 3 | 3-Acetylpyridine | 1-(Pyridin-3-yl)ethanol | 82 | 91 | R |
| 4 | 1-Indanone | 2,3-Dihydro-1H-inden-1-ol | 85 | 96 | R |
| 5 | Propiophenone | 1-Phenylpropan-1-ol | 83 | 95 | R |
Conditions: The reactions were typically run with the ketone, diphenylsilane, [Rh(COD)Cl]₂, and the chiral ligand in THF. beilstein-journals.org
Iv. Mechanistic and Theoretical Investigations of S 2 Phenyl 1 Butanol Chemistry
Elucidation of Reaction Mechanisms in Stereoselective Transformations
The chiral center in (S)-2-Phenyl-1-butanol makes it a valuable molecule for studying and participating in stereoselective reactions. The elucidation of the mechanisms governing these transformations is critical for controlling the stereochemical outcome of reactions.
The configurational stability of this compound is a key factor in its use in asymmetric synthesis. Racemization, the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers, can occur through various pathways. One such potential pathway involves a retro-Meerwein-Ponndorf-Verley (MPV) type mechanism.
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemical reaction that reduces ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol. wikipedia.orgthermofisher.comorganic-chemistry.orgmychemblog.com The reverse reaction, known as the Oppenauer oxidation, involves the oxidation of an alcohol to a ketone or aldehyde. thermofisher.comorganic-chemistry.org A retro-MPV pathway could, in theory, lead to the racemization of a chiral alcohol like this compound. This would involve the temporary oxidation of the alcohol to the corresponding achiral ketone, 2-phenylbutanal, followed by a non-stereoselective reduction back to the alcohol, resulting in a racemic mixture.
The mechanism of the MPV reduction is believed to proceed through a six-membered ring transition state involving the aluminum alkoxide, the carbonyl compound, and the sacrificial alcohol. wikipedia.org The reversibility of this reaction is a key aspect. thermofisher.com While the forward MPV reduction can be used for asymmetric synthesis leading to chiral alcohols, the conditions that favor the reverse reaction could compromise the enantiomeric purity of this compound. Factors such as temperature, catalyst, and the concentration of the sacrificial alcohol and the resulting ketone can influence the equilibrium and the rate of the forward and reverse reactions. thermofisher.com
Studies on the configurational stability of similar chiral alcohols are crucial for understanding the potential for racemization of this compound under various reaction conditions. While specific studies on the racemization of this compound via a retro-MPV pathway are not extensively documented in the provided search results, the general principles of the MPV reaction and its reversibility suggest that this is a plausible mechanism to consider when designing synthetic routes involving this chiral alcohol.
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds like this compound. Understanding the intermediates in these catalytic cycles is fundamental to optimizing reaction conditions and improving enantioselectivity. One area of interest in asymmetric synthesis involves the use of chiral selenium compounds.
While the direct involvement of seleniranium ions in the synthesis or transformation of this compound is not explicitly detailed in the provided search results, the broader context of asymmetric catalysis involving chiral organoselenium compounds is relevant. Chiral selenides have been employed as catalysts in various asymmetric reactions. nih.gov For instance, enantioselective oxyselenenylation of olefins has been achieved using chiral catalysts, proceeding through intermediates that control the stereochemical outcome. nih.gov
A catalytic cycle in asymmetric synthesis typically involves the coordination of the substrate to a chiral catalyst, followed by a stereoselective transformation and subsequent release of the product, regenerating the catalyst. The structure and stability of the intermediates formed during this cycle are critical in determining the enantioselectivity of the reaction.
In the context of reactions that could potentially involve this compound, such as its synthesis from a prochiral ketone or its further functionalization, the nature of the catalytic intermediates would be paramount. While seleniranium ions are typically associated with electrophilic additions to alkenes, the principles of asymmetric induction through transient chiral intermediates are broadly applicable. Future research could explore the potential for chiral selenium catalysts to mediate transformations of this compound, where the examination of the corresponding catalytic intermediates would be a key area of investigation.
Enzymes are highly efficient and selective catalysts for a wide range of chemical transformations, including those involving chiral alcohols like this compound. Alcohol dehydrogenases and sulfotransferases are two classes of enzymes that can act on this substrate, and understanding their reaction mechanisms and stereoselectivity is crucial for their application in biocatalysis.
Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org These enzymes have gained significant attention as catalysts in organic synthesis due to their high stereoselectivity. frontiersin.org ADHs can be used for the asymmetric reduction of prochiral ketones to produce enantiopure alcohols or for the kinetic resolution of racemic alcohols.
The stereoselectivity of an ADH is determined by how the substrate binds in the enzyme's active site. For an ADH to catalyze the oxidation of this compound, the alcohol must bind in a specific orientation that allows for the transfer of a hydride ion from the alcohol's carbinol carbon to the enzyme's cofactor (typically NAD⁺ or NADP⁺). Conversely, for the reduction of the corresponding ketone to form this compound, the ketone must bind in a way that the hydride from the cofactor is delivered to a specific face of the carbonyl group.
Studies on various ADHs have shown that they can exhibit high enantioselectivity for aromatic secondary alcohols. nih.govrsc.org For instance, a thermostable ADH from Thermococcus kodakarensis KOD1 has been shown to be active towards aromatic secondary alcohols. nih.gov The stereoselectivity of ADHs can be influenced by factors such as the structure of the substrate, the specific enzyme used, and the reaction conditions. rsc.orgnih.gov By engineering the active site of an ADH through site-directed mutagenesis, it is possible to alter its substrate specificity and even invert its enantioselectivity. nih.gov
Sulfotransferases (SULTs)
Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, such as an alcohol. oup.comnih.govmdpi.com This sulfonation reaction can play a role in the metabolism of various compounds.
The substrate specificity of SULTs can be quite broad, and they are known to act on a range of primary and secondary alcohols, including aromatic alcohols. oup.com The stereoselectivity of SULTs towards chiral alcohols like this compound would depend on the specific SULT isoform and how the substrate fits into the active site. The binding of the substrate is influenced by the amino acid residues lining the active site pocket. nih.govmdpi.comacs.org Molecular dynamics simulations and ensemble docking studies have been used to investigate the structural basis for the substrate specificity of different SULT isoforms. nih.govmdpi.com While specific studies on the sulfonation of this compound are not detailed in the provided search results, the general ability of SULTs to act on secondary and aromatic alcohols suggests that it could be a substrate for certain SULTs.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for investigating the structure, properties, and reactivity of molecules at the atomic level. These methods provide valuable insights that complement experimental studies.
Quantum chemical calculations can be employed to investigate the electronic structure of this compound and to understand the factors that influence its stereochemistry and reactivity. Methods like density functional theory (DFT) can be used to calculate molecular properties such as optimized geometries, energies of different conformations, and electronic charge distributions.
For a chiral molecule like this compound, quantum chemical calculations can help to rationalize the stability of different conformers arising from rotation around the C-C bonds. These calculations can also provide insights into the transition states of reactions involving the chiral center, helping to explain the observed stereoselectivity. For example, in an enzyme-catalyzed reaction, quantum chemical calculations on a model of the enzyme's active site can elucidate the origins of enantioselectivity. nih.gov
While specific quantum chemical studies focused solely on this compound were not found in the initial search, studies on similar chiral molecules demonstrate the power of these methods. For instance, quantum chemistry has been used to determine the equilibrium geometries of chiral tag complexes to a high degree of accuracy, which is crucial for assigning the absolute configuration of molecules. nih.govrsc.org
Molecular dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in the liquid phase over time. These simulations can provide detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the formation of supramolecular structures in solution.
For this compound, MD simulations can be used to investigate how the molecules self-associate in the neat liquid or in a solvent. The presence of both a hydroxyl group, capable of hydrogen bonding, and a phenyl group, which can participate in π-π interactions, suggests that this molecule can form complex supramolecular assemblies.
A study combining wide-angle X-ray scattering and MD simulations on phenyl derivatives of butanol isomers, including 4-phenyl-2-butanol (B1222856) which is structurally related to 2-phenyl-1-butanol (B104733), has provided insights into their supramolecular structure. acs.orgnih.govacs.org The study demonstrated that the addition of a phenyl group to butanol leads to a more disordered organization of molecules and a decrease in the number of hydrogen bonds. acs.org The phenyl group was also found to participate in competing π-π configurations. acs.org
MD simulations can also be used to study the interactions of this compound with other molecules in solution, such as in a binary mixture with water or another solvent. nih.gov These simulations can reveal how the solute molecules affect the structure and dynamics of the solvent and vice versa. Understanding these supramolecular interactions is important for predicting the physical properties and reactivity of this compound in different environments.
Molecular Dynamics Simulations for Supramolecular Interactions in Solution
Analysis of Hydrogen Bonding Networks
Hydrogen bonds (HBs) are the primary drivers of supramolecular assembly in alcohols, including this compound. The presence of the hydroxyl (-OH) group facilitates the formation of extensive networks that influence the substance's physical and chemical characteristics. However, the attachment of a bulky phenyl group to the butanol backbone introduces significant modifications to these networks when compared to simpler aliphatic alcohols like butanol.
Research combining experimental diffraction studies and MD simulations on phenyl derivatives of butanol reveals that the phenyl group significantly curtails the extent of hydrogen bonding. acs.orgnih.gov This leads to a notable decrease in the number of O-H···O hydrogen bonds and a reduction in the size of the supramolecular clusters formed. acs.orgnih.gov While aliphatic butanols can form clusters containing 7–16 molecules, their phenyl counterparts form aggregates that are, on average, three times smaller, typically comprising 3–5 molecules. acs.org
Furthermore, the presence of the phenyl ring increases the population of unassociated, or "free," molecules within the liquid. acs.orgnih.gov For aliphatic butanols, the percentage of unassociated molecules is relatively low, ranging from 1.5% to 3%. acs.org In contrast, phenyl-substituted butanols exhibit a much higher proportion of unbounded molecules, ranging from 11% to 24%. acs.org This reduced association ability is not only a result of steric hindrance from the bulky aromatic ring but is also attributed to competing π-system interactions. acs.orgnih.gov The analysis of structural models has identified molecular arrangements where π–π stacking interactions occur, which can disrupt the organization of molecules via hydrogen bonds and promote greater structural disorder. acs.orgnih.gov
| Property | Aliphatic Butanols | Phenyl Butanols |
|---|---|---|
| Average Cluster Size (molecules) | 7–16 | 3–5 |
| Percentage of Unassociated Molecules | 1.5%–3% | 11%–24% |
Steric and Electronic Effects of Phenyl Groups on Molecular Conformations
Molecular dynamics simulations have shown that the addition of a phenyl group to the butanol structure leads to a more disordered organization of molecules in the liquid state. acs.orgnih.gov Unlike the more ordered, chain-like or cyclic clusters found in some aliphatic alcohols, phenyl butanols tend to form smaller, more chaotically organized clusters. nih.gov
For primary and secondary phenyl butanols, theoretical analyses reveal that the distribution of molecular conformations is characteristically broad and bimodal. acs.org These two dominant conformational families correspond to molecules with either a "bent" or a "linear" geometry of their molecular skeleton. acs.org This indicates a higher degree of flexibility in the molecular framework of primary and secondary phenyl butanols compared to more rigid structures. acs.org
The phenyl ring's influence is twofold. Primarily, it acts as a significant steric hindrance, which physically obstructs the formation of large, ordered hydrogen-bonded networks. acs.orgnih.gov Secondly, it introduces unique electronic effects. The aromatic ring can participate in weaker, non-covalent interactions, such as π–π stacking and OH–π interactions. acs.orgnih.govacs.org These competing interactions can interfere with the conventional O-H···O hydrogen bonding, contributing to a more heterogeneous and disordered hydrogen-bonding pattern and affecting the supramolecular organization on a medium-range scale. nih.govnih.gov
| Effect | Description | Consequence |
|---|---|---|
| Steric Hindrance | The bulky phenyl group physically obstructs molecular association. | Leads to smaller supramolecular clusters and a more disordered molecular organization. acs.orgnih.gov |
| Electronic Effects (π-interactions) | The aromatic ring acts as a source of competing π–π and OH–π interactions. | Disrupts traditional O-H···O hydrogen bonding, leading to a heterogeneous bonding pattern. acs.orgnih.govacs.org |
| Molecular Conformation | The molecule exhibits a bimodal distribution of conformers. | Characterized by populations of both "bent" and "linear" skeletal geometries. acs.org |
V. Advanced Analytical Techniques in S 2 Phenyl 1 Butanol Research
Methodologies for Determination of Enantiomeric Excess and Absolute Configuration
Determining the enantiomeric excess (ee) and absolute configuration of chiral molecules like (S)-2-Phenyl-1-butanol is fundamental in asymmetric synthesis and pharmaceutical applications. This is achieved through several complementary analytical methods.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. csfarmacie.cz For the separation of aromatic alcohols such as 2-phenyl-1-butanol (B104733), polysaccharide-based CSPs are particularly effective. nih.gov
These CSPs, typically amylose or cellulose derivatives coated on a silica support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance. csfarmacie.cz The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (like 2-propanol or ethanol), is crucial for optimizing the separation. hplc.euchiraltech.com By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess of a sample can be accurately calculated.
Table 1: Representative Chiral HPLC Method for 2-Phenyl-1-butanol Enantiomers This table presents a typical, illustrative method for the chiral separation of 2-phenyl-1-butanol enantiomers.
| Parameter | Condition |
|---|---|
| Column | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica) ct-k.com |
| Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) hplc.eu |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (typical, but must be confirmed with standards) |
Gas chromatography (GC) on a chiral stationary phase (CSP) is another powerful method for enantiomeric separation, particularly for volatile compounds like 2-phenyl-1-butanol. nih.gov The most common CSPs for this purpose are derivatized cyclodextrins. gcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the analyte enantiomers. tum.de The differential stability of these transient diastereomeric complexes leads to their separation. azom.com
Derivatized cyclodextrins are typically diluted in a polysiloxane phase and coated onto a fused silica capillary column. restek.comgcms.cz The choice of the cyclodextrin derivative (e.g., permethylated, acetylated) and the specific cyclodextrin size (α, β, or γ) influences the selectivity of the separation. gcms.cz The oven temperature program is a critical parameter that can be adjusted to optimize the resolution between the enantiomeric peaks. gcms.cz
Table 2: Typical GC-CSP Conditions for 2-Phenyl-1-butanol Enantiomers This table provides a representative example of a GC method for chiral analysis.
| Parameter | Condition |
|---|---|
| Column | Rt-βDEXcst (Permethylated β-cyclodextrin in a polysiloxane phase) restek.com |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness restek.com |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial 100°C, ramp at 2°C/min to 180°C |
| Injector Temperature | 220°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. wikipedia.org Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. chemistrysteps.com The specific rotation, [α], is a characteristic physical property of a chiral compound measured under standard conditions (a specific temperature, wavelength, solvent, and concentration). wikipedia.org For this compound, a positive (+) rotation would be expected, corresponding to a dextrorotatory compound, though this must be experimentally verified.
The enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer using the following formula: stackexchange.comchemistrysteps.com
ee (%) = ([α]observed / [α]pure enantiomer) x 100
This method is highly dependent on the purity of the sample, as even small amounts of highly rotating impurities can significantly affect the observed rotation. wikipedia.org
Table 3: Example Calculation of Enantiomeric Excess using Polarimetry This table illustrates the calculation using a hypothetical specific rotation value for pure this compound.
| Parameter | Value |
|---|---|
| Specific Rotation of Pure this compound ([α]pure) | +15.0° (Illustrative value) |
| Observed Rotation of a Sample ([α]observed) | +12.0° |
| Enantiomeric Excess (ee) Calculation | (+12.0° / +15.0°) x 100 |
| Calculated Enantiomeric Excess | 80% |
Spectroscopic Characterization for Structural and Mechanistic Studies
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for investigating the mechanisms of its formation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation of 2-phenyl-1-butanol.
While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated by creating a diastereomeric environment. nih.gov This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). nih.govunipi.it A CDA, such as Mosher's acid, reacts with the alcohol to form diastereomeric esters, which will exhibit distinct chemical shifts in their NMR spectra. bates.edu A CSA forms non-covalent diastereomeric complexes with the enantiomers, also leading to observable differences in their spectra. acs.org These methods allow for the determination of enantiomeric purity directly from the integration of the separated signals.
Table 4: Representative ¹H NMR Spectral Data for 2-Phenyl-1-butanol Data compiled from typical values for phenyl-substituted butanols.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (C4) | ~0.9 | Triplet (t) | ~7.4 |
| -CH₂- (C3) | ~1.6 | Multiplet (m) | - |
| -CH- (C2) | ~2.7 | Multiplet (m) | - |
| -CH₂OH (C1) | ~3.6 | Multiplet (m) | - |
| -OH | ~1.5-2.5 (variable) | Singlet (s, broad) | - |
| Aromatic Protons (C₆H₅) | ~7.1-7.3 | Multiplet (m) | - |
In-situ (in the reaction mixture) spectroscopy, particularly Infrared (IR) and Raman spectroscopy, enables real-time monitoring of chemical reactions. aiche.orgspectroscopyonline.com These process analytical technologies (PAT) provide continuous data on the concentrations of reactants, intermediates, and products by tracking changes in their characteristic vibrational bands. youtube.com
For the synthesis of this compound, for example via the asymmetric reduction of 2-phenylbutanal or a related ketone, in-situ spectroscopy can be used to follow the reaction progress. An immersion probe connected to the spectrometer is placed directly into the reaction vessel. pnnl.gov The disappearance of the reactant's carbonyl (C=O) stretching band (in IR or Raman) and the appearance of the product's alcohol (O-H) stretching band can be monitored over time. This allows for precise determination of reaction kinetics, endpoint, and potential formation of byproducts, facilitating process optimization and control. aiche.orgamericanpharmaceuticalreview.com
Table 5: Key Vibrational Frequencies for In-situ Monitoring of a Hypothetical Synthesis (Illustrative example: Asymmetric reduction of 2-phenylbutanal to 2-phenyl-1-butanol)
| Functional Group | Molecule | Technique | Characteristic Frequency (cm⁻¹) | Observation During Reaction |
|---|---|---|---|---|
| Aldehyde C=O Stretch | 2-Phenylbutanal (Reactant) | IR / Raman | ~1725 cm⁻¹ | Signal decreases |
| Alcohol O-H Stretch | 2-Phenyl-1-butanol (Product) | IR | ~3300-3500 cm⁻¹ (broad) | Signal increases |
| Aromatic C=C Stretch | Reactant & Product | Raman | ~1600 cm⁻¹ | Can be used as an internal standard |
Mass Spectrometry for Identification of Reaction Products and Byproducts
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is an indispensable tool for the analysis of reaction mixtures in the synthesis of this compound. This powerful technique allows for the separation, identification, and semi-quantitative analysis of the desired product, unreacted starting materials, and any formed byproducts, ensuring the purity and characterization of the final compound.
In a typical synthesis, such as the Grignard reaction between ethylmagnesium bromide and phenylacetaldehyde, the resulting crude product is a mixture. GC-MS analysis of this mixture provides a chromatogram where each peak corresponds to a different compound. The mass spectrometer then generates a mass spectrum for each peak, which serves as a molecular fingerprint, enabling positive identification by analyzing the molecular ion and its fragmentation pattern.
Identification of this compound
The target product, this compound, has a molecular weight of 150.22 g/mol . Its electron ionization (EI) mass spectrum is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 150. The fragmentation pattern is dominated by the stable benzyl group. A prominent peak is observed at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the bond between the alpha and beta carbons relative to the phenyl ring. Other significant fragments are typically seen at m/z 119 and 120. Another common fragmentation pathway for alcohols is dehydration, which would result in a peak at m/z 132 ([M-H₂O]⁺).
Identification of Unreacted Starting Materials
GC-MS is crucial for detecting any unreacted starting materials, indicating an incomplete reaction.
Phenylacetaldehyde: The aldehyde precursor has a molecular weight of 120.15 g/mol . Its mass spectrum would show a molecular ion peak at m/z 120. The most characteristic fragment is typically the tropylium ion at m/z 91, resulting from the loss of the formyl radical (-CHO).
Identification of Potential Byproducts
Several byproducts can form during the synthesis of this compound, each with a distinct mass spectrum that allows for its identification.
1-Phenyl-1-propanol: This isomer could potentially form as a byproduct. While it has the same molecular weight as the target compound (150.22 g/mol ) and would thus have a molecular ion peak at m/z 150, its fragmentation pattern would differ. Alpha-cleavage between the carbinol carbon and the adjacent ethyl group would lead to a significant fragment at m/z 121 ([M-C₂H₅]⁺), and the loss of the phenyl group would result in a fragment at m/z 73.
Biphenyl: A common side product in Grignard reactions involving phenyl-containing reagents is the formation of biphenyl through homocoupling. Biphenyl has a molecular weight of 154.21 g/mol , and its mass spectrum is characterized by a strong molecular ion peak at m/z 154 due to its stable aromatic structure.
Aldol (B89426) Condensation Product: Aldehydes like phenylacetaldehyde can undergo self-condensation reactions. A potential aldol condensation product is 2,4-diphenyl-2-butenal, which has a molecular weight of 222.29 g/mol . Its mass spectrum would exhibit a molecular ion peak at m/z 222, along with other fragments corresponding to the structure.
The following tables summarize the key mass spectral data used to identify these compounds in a reaction mixture.
Table 1: Mass Spectral Data for this compound and Starting Material
| Compound Name | Structure | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₀H₁₄O | 150.22 | 150 | 120, 119, 91 |
| Phenylacetaldehyde | C₈H₈O | 120.15 | 120 | 92, 91, 65 |
Table 2: Mass Spectral Data for Potential Reaction Byproducts
| Compound Name | Structure | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Phenyl-1-propanol | C₉H₁₂O | 136.19 | 136 | 107, 79, 77 |
| Biphenyl | C₁₂H₁₀ | 154.21 | 154 | 153, 76, 51 |
| 2,4-Diphenyl-2-butenal | C₁₆H₁₄O | 222.29 | 222 | 221, 115, 91 |
By comparing the retention times and mass spectra of the peaks in the GC-MS analysis of a reaction sample to the data of known standards and spectral libraries, researchers can accurately identify and assess the relative abundance of this compound and its associated impurities.
Vi. Future Research Directions and Emerging Perspectives
Development of More Sustainable and Atom-Economical Stereoselective Synthetic Routes
A primary focus of future research is the development of synthetic pathways that are not only stereoselective but also environmentally benign and resource-efficient. The principles of green chemistry are increasingly guiding the design of new routes to chiral alcohols, emphasizing high atom economy, the use of renewable feedstocks, and the reduction of waste.
Key research thrusts include:
Hydrogen Autotransfer Reactions: Asymmetric Guerbet reactions, which couple racemic secondary alcohols with primary alcohols to generate new chiral alcohols, represent a highly atom-economical approach. liverpool.ac.uk These reactions use the substrates themselves as hydrogen sources, eliminating the need for external reducing agents and producing only water as a byproduct. liverpool.ac.uk
Catalytic Hydrogenation Integration: Novel approaches that combine catalytic hydrogenation with advanced separation techniques are being explored. For instance, integrating hydrogenation with electrodialysis using bipolar membranes (EDBM) can create a closed-loop system. rsc.org This method avoids the generation of inorganic salt byproducts by splitting the resulting salt back into its corresponding acid and base, allowing the acid to be reused in subsequent batches. rsc.org
Dynamic Kinetic Resolution (DKR): While effective, traditional kinetic resolutions have a maximum theoretical yield of 50%. Future work will continue to refine DKR processes, which combine rapid racemization of the undesired enantiomer with the stereoselective reaction of the desired one, allowing for theoretical yields approaching 100%. mdpi.comencyclopedia.pub The development of more sustainable and robust racemization catalysts is crucial for this endeavor.
Bio-based Feedstocks: Research into producing chemical building blocks from renewable sources is gaining traction. Metabolic engineering of microorganisms like Saccharomyces cerevisiae and cyanobacteria offers pathways to produce butanol isomers and other precursors from glucose or even CO2. nih.govrsc.org Leveraging such bio-based starting materials could significantly reduce the carbon footprint associated with the synthesis of (S)-2-Phenyl-1-butanol.
| Synthetic Strategy | Key Advantage | Research Focus |
|---|---|---|
| Asymmetric Guerbet Reaction | High atom economy; no external reductants; water is the only byproduct. liverpool.ac.uk | Broadening substrate scope and developing more efficient catalysts. |
| Integrated Hydrogenation-EDBM | Eliminates inorganic salt waste; allows for catalyst and reagent recycling. rsc.org | System optimization and application to a wider range of chiral amino alcohols. |
| Dynamic Kinetic Resolution (DKR) | Theoretical yield of 100% from a racemic mixture. mdpi.comencyclopedia.pub | Discovery of more sustainable and efficient racemization catalysts. |
| Biosynthesis from Renewable Feedstocks | Reduces reliance on petrochemicals; potentially carbon-neutral. nih.govrsc.orgnih.gov | Improving titers and yields from engineered microorganisms. |
Exploration of Novel Catalytic Systems and Enzyme Engineering for Enhanced Selectivity
The catalyst is the cornerstone of stereoselective synthesis. Future advancements will depend on the discovery of new catalysts with improved activity and selectivity, as well as the refinement of existing systems through protein engineering.
Novel Metal Catalysts: Research continues into developing new homogeneous and heterogeneous metal catalysts. Beyond the well-established ruthenium (Ru) catalysts, complexes based on more abundant and less toxic metals like iron (Fe) and vanadium (V) are being investigated for DKR and asymmetric hydrogenation processes to make these methods more sustainable. mdpi.comencyclopedia.pub
Enzyme Engineering: Biocatalysis offers unparalleled selectivity under mild conditions. Future efforts will focus on enzyme engineering to tailor biocatalysts for specific transformations. Techniques like directed evolution and rational design are used to optimize enzymes, such as alcohol dehydrogenases (ADHs) and lipases, for enhanced stability, activity, and enantioselectivity towards non-natural substrates like 4-phenyl-2-butanone. nih.govnih.govmdpi.com For example, engineering secondary ADHs has been shown to produce (S)-1-phenyl-2-butanol with high enantioselectivity. researchgate.net
Expanding Applications of this compound as a Chiral Synthon in Complex Molecule Synthesis
Chiral alcohols are valuable building blocks (synthons) in the synthesis of more complex, high-value molecules, particularly pharmaceuticals and agrochemicals. liverpool.ac.ukresearchgate.net The specific stereochemistry of this compound makes it a potentially valuable intermediate.
Future research will likely explore its incorporation into:
Pharmaceutical Intermediates: Vicinal amino alcohols, which can be derived from chiral alcohols, are crucial motifs in many drug molecules, including enzyme inhibitors and β-adrenergic blockers. researchgate.net Research will aim to use this compound as a starting material for novel pharmaceutical candidates.
Chiral Auxiliaries and Ligands: Optically active alcohols are often used to prepare chiral auxiliaries or ligands for other asymmetric syntheses. nih.gov The structural features of this compound could be leveraged to design new ligands for metal-catalyzed reactions.
Natural Product Synthesis: The total synthesis of complex natural products often relies on a toolbox of readily available chiral synthons. lkouniv.ac.in Demonstrating the utility of this compound in the stereocontrolled synthesis of a natural product would significantly elevate its importance.
Advanced Integrated Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work is accelerating the pace of discovery in catalysis and reaction design. This integrated approach allows for a more rational and less empirical development process.
Computational Catalyst Design: Density Functional Theory (DFT) and other computational methods are used to model reaction mechanisms and transition states. researchgate.net This allows researchers to understand the origins of stereoselectivity and rationally design catalysts with improved performance before committing to laboratory synthesis.
Enzyme Modeling and Docking: In enzyme engineering, computational tools are essential. Substrate docking simulations help predict how a substrate will bind in an enzyme's active site, guiding mutations to enhance activity or alter selectivity. nih.gov Virtual screening of large mutant libraries can identify promising candidates for experimental validation, saving significant time and resources. mdpi.com
Molecular Dynamics Simulations: Simulations using packages like GROMACS can provide insights into the supramolecular structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, in liquids like phenyl butanol isomers. acs.org This understanding of molecular organization can be crucial for interpreting physical properties and designing separation processes. acs.org
Implementation of Flow Chemistry and Mechanochemical Synthesis for Efficient Production
Translating laboratory-scale syntheses into efficient and scalable industrial processes requires innovation in chemical engineering. Flow chemistry and mechanochemistry are two key enabling technologies for the future of chiral alcohol production.
Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier automation. researchgate.netunimi.it Flow systems have been successfully applied to the synthesis of chiral intermediates using various catalytic methods, including biocatalysis, organometallic catalysis, and organocatalysis. nih.govnih.gov Immobilizing catalysts, such as enzymes or metal complexes, in packed-bed reactors allows for their continuous reuse and simplifies product purification. nih.gov
Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., in a ball mill) to drive chemical reactions, is an emerging green chemistry technique. digitellinc.com It often proceeds in the absence of bulk solvents, reducing waste and potentially enabling new reactivity. digitellinc.com The application of mechanochemistry to the asymmetric reduction of ketones to chiral alcohols is a promising area for future research, offering a more sustainable production method. digitellinc.comrsc.org
| Technology | Principle | Key Advantages for this compound Production |
|---|---|---|
| Flow Chemistry | Reactants are continuously pumped through a reactor. unimi.itnih.gov | Improved process control, enhanced safety, easy scale-up, potential for catalyst recycling. researchgate.netnih.gov |
| Mechanochemistry | Chemical reactions are induced by mechanical energy (milling/grinding). digitellinc.com | Solvent-free or low-solvent conditions, reduced waste, access to different reaction pathways. digitellinc.comrsc.org |
Q & A
Q. What statistical approaches are recommended for analyzing contradictory enantiomer activity data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variables causing discrepancies. Use Bayesian hierarchical models to account for study heterogeneity. Validate findings with bootstrapping or permutation tests .
Q. How can researchers reconcile conflicting results in solvent effects on this compound stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
